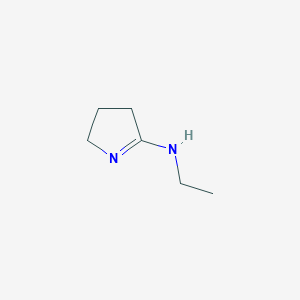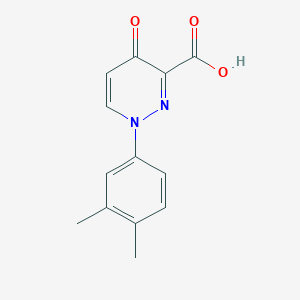
Benzeneacetamide, 2-fluoro--alpha--hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-fluoro-α-hydroxy-: is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . It is characterized by the presence of a benzene ring, an acetamide group, and a fluorine atom attached to the alpha position of the hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-fluoro-α-hydroxy- typically involves the reaction of benzamide with a fluorinating agent under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of Benzamide, 2-fluoro-α-hydroxy- may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-fluoro-α-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 2-fluoro-α-hydroxy- is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, Benzamide, 2-fluoro-α-hydroxy- is explored for its potential use in drug formulations . Its ability to interact with specific enzymes and receptors makes it a candidate for developing new medications .
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates . Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzamide, 2-fluoro-α-hydroxy- involves its interaction with molecular targets such as enzymes and receptors . The compound may inhibit or activate specific pathways, leading to desired biological effects . For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity .
Comparison with Similar Compounds
Similar Compounds:
Benzamide: Lacks the fluorine atom and hydroxy group, resulting in different chemical properties.
2-Fluoroacetamide: Contains a fluorine atom but lacks the benzene ring, leading to distinct reactivity.
Alpha-hydroxyacetamide: Lacks the fluorine atom, affecting its chemical behavior.
Uniqueness: Benzamide, 2-fluoro-α-hydroxy- is unique due to the presence of both the fluorine atom and the hydroxy group, which confer specific reactivity and biological activity . This combination of functional groups makes it a versatile compound for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, 2-fluoro–alpha–hydroxy- typically involves the reaction of benzeneacetamide with a fluorinating agent under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of Benzeneacetamide, 2-fluoro–alpha–hydroxy- may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and scalability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Benzeneacetamide, 2-fluoro–alpha–hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzeneacetamide, 2-fluoro–alpha–hydroxy- is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, Benzeneacetamide, 2-fluoro–alpha–hydroxy- is explored for its potential use in drug formulations . Its ability to interact with specific enzymes and receptors makes it a candidate for developing new medications .
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates . Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of Benzeneacetamide, 2-fluoro–alpha–hydroxy- involves its interaction with molecular targets such as enzymes and receptors . The compound may inhibit or activate specific pathways, leading to desired biological effects . For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity .
Comparaison Avec Des Composés Similaires
Benzeneacetamide: Lacks the fluorine atom and hydroxy group, resulting in different chemical properties.
2-Fluoroacetamide: Contains a fluorine atom but lacks the benzene ring, leading to distinct reactivity.
Alpha-hydroxyacetamide: Lacks the fluorine atom, affecting its chemical behavior.
Uniqueness: Benzeneacetamide, 2-fluoro–alpha–hydroxy- is unique due to the presence of both the fluorine atom and the hydroxy group, which confer specific reactivity and biological activity . This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H8FNO2 |
|---|---|
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
Clé InChI |
WFZICMDFFOXVTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=O)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


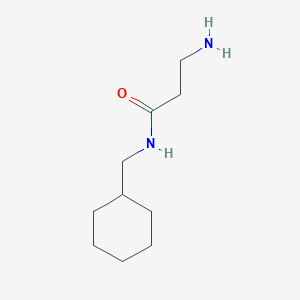
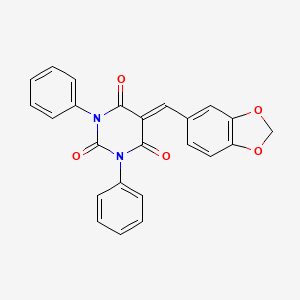
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

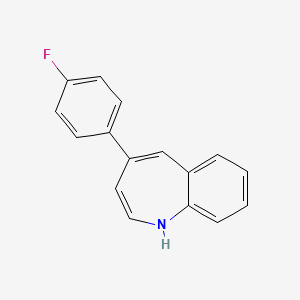
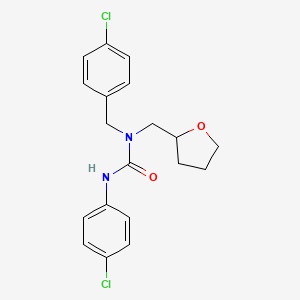


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)

